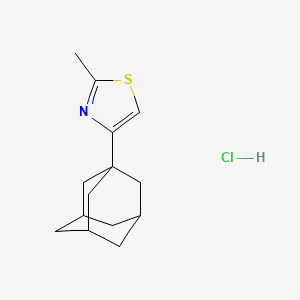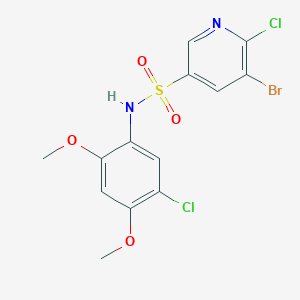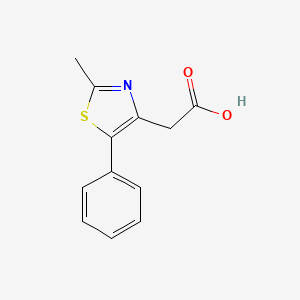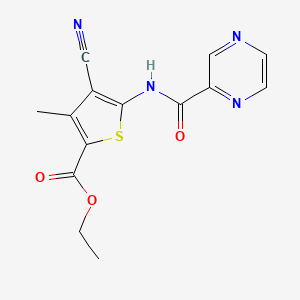![molecular formula C18H17N3O2S2 B2659364 1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 315708-63-5](/img/structure/B2659364.png)
1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone” is a chemical compound with a complex structure. It is a derivative of thioxopyrimidine, a class of compounds that have been studied for their potential biological and chemotherapeutic importance .
Synthesis Analysis
The synthesis of this compound involves the intramolecular cyclization of 6-methylthio-pyrimidine, 6-(benzoylmethyl)thio-pyrimidine, and 2-[(5-cyano-4-methyl-2-phenylpyrimidin-6-yl)thio]-3-dimethyl-amino-1-phenyl-prop-2-en-1-one with appropriate amines and enaminone compounds . The reaction mixture is stirred at room temperature for 4 hours, then diluted with cold water, collected by filtration, washed with water, and recrystallized from chloroform/ethanol .Molecular Structure Analysis
The molecular structure of this compound is complex, with a morpholine ring attached to a thieno[2,3-d]pyrimidine core, which is further substituted with a phenyl group . The exact structure can be confirmed through spectral data and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intramolecular cyclization and recrystallization . Further details about the specific reactions can be found in the referenced papers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as pale yellow needles, a melting point of 169°C, and specific spectral characteristics . Its molecular formula is C18H17N3O2S2, with an average mass of 371.477 Da and a monoisotopic mass of 371.076202 Da .Applications De Recherche Scientifique
Microwave-Assisted Organic Synthesis
The microwave-assisted synthesis of novel pyrimidine and thiazolidinone derivatives from 1-(4-morpholinophenyl) ethanone has been reported. This method provides an efficient route for the preparation of compounds with potential antibacterial activity. The synthesized compounds were evaluated for their antibacterial properties, highlighting the relevance of these molecules in the development of new antimicrobial agents (Merugu et al., 2010).
Anti-inflammatory and Quantum-Chemical Analysis
A series of thiophene derivatives synthesized from 1-(4-morpholinophenyl)ethanone demonstrated significant anti-inflammatory activity. The structure-activity relationship was supported by quantum-chemical calculations, providing insights into the electronic properties of these compounds. This research underscores the potential of morpholinophenyl-based compounds in the development of new anti-inflammatory drugs (Helal et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been achieved. These compounds are of interest due to their potential pharmacological activities, demonstrating the versatility of morpholinophenyl-based molecules in the creation of heterocyclic compounds with possible therapeutic applications (Zaki et al., 2017).
Cancer Therapy
Research into DNA-dependent protein kinase inhibitors has identified a new class of compounds, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, that target a major DNA repair pathway. These inhibitors have shown promise in enhancing the cytotoxicity of treatments that induce DNA double-strand breaks, suggesting potential applications in cancer therapy (Kashishian et al., 2003).
Synthesis of Novel Pyrimidin-2-amines
An array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been synthesized, showcasing the utility of morpholinophenyl-based compounds in the creation of molecules with a broad range of biological activities. These compounds have been associated with various biological activities, including antimicrobial, anti-inflammatory, and central nervous system activities, highlighting their potential in drug discovery and development (Thanusu et al., 2010).
Safety and Hazards
Specific safety and hazard information for this compound is not available in the referenced literature. It is recommended to handle all chemical compounds with appropriate safety measures.
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of related thieno[2,3-d]pyrimidine derivatives . Additionally, the development of more efficient synthesis methods could be a valuable area of study .
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(21-6-8-23-9-7-21)11-24-17-14-10-15(13-4-2-1-3-5-13)25-18(14)20-12-19-17/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKLUQALGUDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)
![N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659282.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2659283.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)


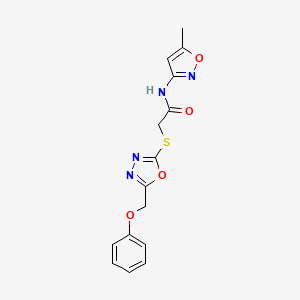
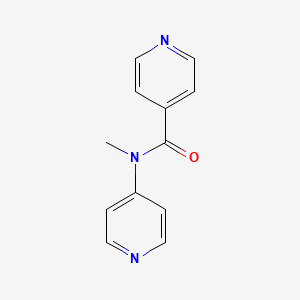
![2-Chloro-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide](/img/structure/B2659296.png)
